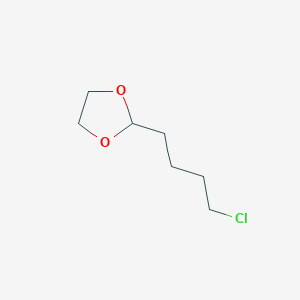

2-(4-Chlorobutyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorobutyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTDGDAKGDUYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409060 | |

| Record name | 2-(4-Chlorobutyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118336-86-0 | |

| Record name | 2-(4-Chlorobutyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118336-86-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(4-Chlorobutyl)-1,3-dioxolane (CAS: 118336-86-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorobutyl)-1,3-dioxolane, with CAS number 118336-86-0, is a heterocyclic organic compound. It serves as a key synthetic intermediate, primarily functioning as a protected form of 5-chlorovaleraldehyde. The dioxolane group acts as a protecting group for the aldehyde functionality, allowing for selective reactions at other positions of the molecule. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent use, and its role in the construction of complex supramolecular structures.

Chemical and Physical Properties

The fundamental properties of 2-(4-Chlorobutyl)-1,3-dioxolane are summarized below. This data is essential for handling, reaction setup, and purification.

Table 1: Physicochemical Properties of 2-(4-Chlorobutyl)-1,3-dioxolane

| Property | Value | Reference(s) |

| CAS Number | 118336-86-0 | [1] |

| Molecular Formula | C₇H₁₃ClO₂ | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 56-58 °C at 0.1 mmHg | [1] |

| Density | 1.109 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.457 | [1] |

| Flash Point | 85.0 °C (185.0 °F) - closed cup | [1] |

| Solubility | Soluble in common organic solvents. | |

| Purity | ≥97.0% (GC) | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| Synonym(s) | 5-Chloro-n-valeraldehyde ethylene acetal | [1] |

| InChI | InChI=1S/C7H13ClO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2 | [1] |

| InChI Key | GFTDGDAKGDUYGO-UHFFFAOYSA-N | [1] |

| SMILES | ClCCCCC1OCCO1 | [1] |

| MDL Number | MFCD00043136 | [1] |

Synthesis and Experimental Protocols

2-(4-Chlorobutyl)-1,3-dioxolane is synthesized via the acid-catalyzed acetalization of 5-chlorovaleraldehyde with ethylene glycol. This reaction protects the aldehyde group, enabling subsequent chemical transformations.

Synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane

This protocol is based on standard acid-catalyzed acetalization procedures for aliphatic aldehydes.[2][3] The primary reactant, 5-chlorovaleraldehyde, is a colorless liquid with a boiling point of 172 °C.[1]

Experimental Protocol:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 5-chlorovaleraldehyde (120.58 g/mol , 1.0 eq), ethylene glycol (62.07 g/mol , 1.2 eq), and toluene (250 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (172.20 g/mol , 0.01 eq).

-

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected (1.0 eq).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation (56-58 °C at 0.1 mmHg) to yield pure 2-(4-chlorobutyl)-1,3-dioxolane as a colorless liquid.[1]

Caption: Synthesis workflow for 2-(4-Chlorobutyl)-1,3-dioxolane.

Application in Supramolecular Chemistry: Synthesis of C-chlorobutylpyrogallol[4]arene

A primary application of 2-(4-chlorobutyl)-1,3-dioxolane is in the synthesis of functionalized calixarenes, such as C-chlorobutylpyrogallol[4]arene.[5] In this reaction, the dioxolane serves as a precursor to 5-chlorovaleraldehyde, which undergoes an acid-catalyzed cyclocondensation with pyrogallol.

Experimental Protocol:

-

Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve pyrogallol (126.11 g/mol , 4.0 eq) and 2-(4-chlorobutyl)-1,3-dioxolane (1.0 eq) in ethanol.

-

Catalyst Addition: Add concentrated hydrochloric acid (HCl) as the catalyst. The acid serves to both deprotect the aldehyde (hydrolyze the acetal) and catalyze the subsequent cyclization reaction.

-

Reaction Execution: Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture. The solid product, C-chlorobutylpyrogallol[4]arene, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold ethanol to remove unreacted starting materials and soluble oligomers. The product can be further purified by recrystallization from a suitable solvent system like acetonitrile.

Caption: Reaction pathway for C-chlorobutylpyrogallol[4]arene synthesis.

Safety and Handling

2-(4-Chlorobutyl)-1,3-dioxolane is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1]

-

Hazard Statements: H301 (Toxic if swallowed).

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

-

Personal Protective Equipment (PPE): Use of chemical safety goggles, gloves, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood.

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

2-(4-Chlorobutyl)-1,3-dioxolane is a valuable intermediate for organic synthesis, particularly in the field of supramolecular chemistry. Its role as a protected aldehyde allows for the construction of complex macrocycles like functionalized pyrogallol[4]arenes. The experimental protocols provided herein offer a practical guide for its synthesis and application. Adherence to strict safety protocols is essential when handling this compound.

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5-Chloro-2-(chlorophenylmethylene)valeraldehyde | C12H12Cl2O | CID 44150084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(Chloroamino)valeraldehyde | C5H10ClNO | CID 15820950 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 2-(4-Chlorobutyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chlorobutyl)-1,3-dioxolane, a key chemical intermediate in various synthetic pathways. The data presented is intended to support research and development activities by providing accurate and readily accessible information.

Core Physicochemical Data

The fundamental molecular characteristics of 2-(4-Chlorobutyl)-1,3-dioxolane are summarized below. This data is essential for reaction stoichiometry, analytical method development, and chemical process design.

| Property | Value | References |

| Molecular Weight | 164.63 g/mol | [1][2] |

| Molecular Formula | C₇H₁₃ClO₂ | [1][2][3] |

| CAS Number | 118336-86-0 | [2] |

Experimental Data

Key experimental parameters have been reported for 2-(4-Chlorobutyl)-1,3-dioxolane, providing insights into its physical state and behavior under various conditions.

| Parameter | Value | Conditions | References |

| Boiling Point | 56-58 °C | 0.1 mmHg | [1] |

| Density | 1.109 g/mL | at 20 °C | [1] |

| Refractive Index | n20/D 1.457 | [1] |

Logical Relationship of Molecular Formula to Molecular Weight

The molecular weight of a compound is a direct function of its elemental composition. The following diagram illustrates the logical flow from the molecular formula of 2-(4-Chlorobutyl)-1,3-dioxolane to its calculated molecular weight.

Caption: From Formula to Molecular Weight.

References

A Comprehensive Technical Guide to 2-(4-Chlorobutyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 2-(4-Chlorobutyl)-1,3-dioxolane, a key chemical intermediate. It covers its chemical identity, physical properties, synthesis, and applications, with detailed protocols and data presented for practical laboratory use.

Chemical Identity and Nomenclature

The compound with the structure 2-(4-Chlorobutyl)-1,3-dioxolane is correctly identified by this name under IUPAC nomenclature. It is also commonly known by its synonym, 5-Chloro-n-valeraldehyde ethylene acetal[1]. The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality of 5-chlorovaleraldehyde.

-

IUPAC Name: 2-(4-Chlorobutyl)-1,3-dioxolane

-

Synonym: 5-Chloro-n-valeraldehyde ethylene acetal[1]

Physicochemical and Safety Data

Quantitative data for 2-(4-Chlorobutyl)-1,3-dioxolane has been compiled from various sources to provide a clear reference for handling, storage, and application.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Assay | ≥97.0% (GC) | [1][2] |

| Form | Liquid | [2] |

| Boiling Point | 56-58 °C at 0.1 mmHg | [2][4] |

| Density | 1.109 g/mL at 20 °C | [2][4] |

| Refractive Index (n20/D) | 1.457 | [2][4] |

| Flash Point | 85.0 °C (185.0 °F) - closed cup |[1] |

Table 2: Safety and Hazard Information

| Identifier | Description | Source |

|---|---|---|

| GHS Pictogram | GHS06 (Skull and Crossbones) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H301 (Toxic if swallowed) | [1] |

| Precautionary Statements | P264, P270, P301 + P310, P405, P501 | [1] |

| Storage Class | 6.1C (Combustible, acute toxic Cat. 3) |[1] |

Synthesis and Purification

1,3-dioxolanes are heterocyclic acetals typically prepared by the reaction of an aldehyde or ketone with ethylene glycol, often in the presence of an acid catalyst[5]. The synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane follows this general principle, using 5-chlorovaleraldehyde as the starting material.

This protocol describes a standard acid-catalyzed acetalization reaction.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-chlorovaleraldehyde (1.0 eq), ethylene glycol (1.2 eq), and a non-polar solvent such as toluene.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq).

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue heating until the theoretical amount of water has been collected.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

-

Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by vacuum distillation. A key indicator of purity is the absence of a carbonyl (CHO) stretching band in the infrared (IR) spectrum[4]. The fraction collected at 56-58 °C / 0.1 mmHg corresponds to the pure product[2][4].

The logical flow from reactants to the final, purified product is illustrated below.

Caption: A diagram illustrating the synthesis and purification workflow.

Applications in Organic Synthesis

2-(4-Chlorobutyl)-1,3-dioxolane is a valuable bifunctional building block in organic synthesis. The dioxolane moiety protects a reactive aldehyde, while the terminal chloro-group allows for nucleophilic substitution or Grignard reagent formation. A notable application is its use in the synthesis of C-chlorobutylpyrogallol[6]arene, a complex macrocyclic compound[1][2][3][4].

The role of 2-(4-Chlorobutyl)-1,3-dioxolane as a precursor in the synthesis of functionalized calixarenes highlights its utility.

Caption: Logical flow from building block to a complex macrocycle.

References

- 1. 2-(4-氯丁基)-1,3-二氧戊环 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(4-クロロブチル)-1,3-ジオキソラン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(4-Chlorobutyl)-1,3-dioxolane = 97.0 GC 118336-86-0 [sigmaaldrich.com]

- 4. 2-(4-CHLOROBUTYL)-1,3-DIOXOLANE | 118336-86-0 [amp.chemicalbook.com]

- 5. Dioxolane - Wikipedia [en.wikipedia.org]

- 6. 2-(Chloromethyl)-1,3-dioxolane | C4H7ClO2 | CID 75727 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Chlorobutyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-(4-Chlorobutyl)-1,3-dioxolane, a key chemical intermediate. This document outlines the synthetic route, detailed experimental protocols for its preparation, and a thorough analysis of its structural characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

2-(4-Chlorobutyl)-1,3-dioxolane, with the chemical formula C₇H₁₃ClO₂ and a molecular weight of 164.63 g/mol , is a heterocyclic compound belonging to the dioxolane family.[1][2] Its structure features a five-membered 1,3-dioxolane ring substituted at the 2-position with a 4-chlorobutyl group. This compound serves as a valuable intermediate in organic synthesis, notably in the preparation of more complex molecules such as C-chlorobutylpyrogallol[3]arene.[1] The presence of both a protected aldehyde (as the dioxolane) and a reactive alkyl chloride functionality makes it a versatile building block. Accurate structural elucidation is paramount to ensure its purity and proper reactivity in subsequent synthetic steps.

Synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane

The synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane is typically achieved through the acid-catalyzed acetalization of 5-chlorovaleraldehyde with ethylene glycol. This reaction is a classic example of carbonyl group protection.

General Reaction Scheme

The overall reaction is as follows:

Caption: General reaction for the synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane.

Experimental Protocol

This protocol is a generalized procedure based on standard methods for acetal formation.

Materials:

-

5-chlorovaleraldehyde

-

Ethylene glycol

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

p-Toluenesulfonic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 5-chlorovaleraldehyde, a slight excess of ethylene glycol (e.g., 1.2 equivalents), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

The crude product can be purified by vacuum distillation to yield pure 2-(4-Chlorobutyl)-1,3-dioxolane.

Structure Elucidation

The structure of the synthesized 2-(4-Chlorobutyl)-1,3-dioxolane is confirmed through a combination of spectroscopic methods.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-(4-Chlorobutyl)-1,3-dioxolane is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₁₃ClO₂ |

| Molecular Weight | 164.63 g/mol [1][2] |

| CAS Number | 118336-86-0[1][2] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 56-58 °C at 0.1 mmHg[1] |

| Density | 1.109 g/mL at 20 °C[1] |

| Refractive Index (n20/D) | 1.457[1] |

Table 1: Physical and Chemical Properties of 2-(4-Chlorobutyl)-1,3-dioxolane.

Spectroscopic Data

The following sections detail the expected spectroscopic data for 2-(4-Chlorobutyl)-1,3-dioxolane based on theoretical predictions and analysis of similar structures.

The proton NMR spectrum is a powerful tool for confirming the presence of the different proton environments in the molecule. The predicted chemical shifts and multiplicities are summarized in Table 2.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-CH-O- (acetal proton) | ~4.8-5.0 | Triplet | 1H |

| -O-CH₂-CH₂-O- | ~3.8-4.0 | Multiplet | 4H |

| -CH₂-Cl | ~3.5-3.6 | Triplet | 2H |

| -CH₂-CH₂-Cl | ~1.7-1.9 | Multiplet | 2H |

| -CH-CH₂-CH₂- | ~1.6-1.8 | Multiplet | 2H |

| -CH₂-CH₂-CH₂- | ~1.4-1.6 | Multiplet | 2H |

Table 2: Predicted ¹H NMR Spectral Data for 2-(4-Chlorobutyl)-1,3-dioxolane (in CDCl₃).

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 3.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -O-C H-O- (acetal carbon) | ~103-105 |

| -O-C H₂-C H₂-O- | ~64-66 |

| -C H₂-Cl | ~44-46 |

| -C H₂-CH₂-Cl | ~32-34 |

| -CH-C H₂-CH₂- | ~28-30 |

| -C H₂-CH₂-CH₂- | ~22-24 |

Table 3: Predicted ¹³C NMR Spectral Data for 2-(4-Chlorobutyl)-1,3-dioxolane (in CDCl₃).

Electron ionization mass spectrometry (EI-MS) of 2-(4-Chlorobutyl)-1,3-dioxolane is expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns. The presence of chlorine would be indicated by an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak.

Expected Fragmentation Pattern:

-

α-cleavage: Loss of the chlorobutyl side chain to give a stable dioxolanyl cation.

-

Loss of HCl: Elimination of hydrogen chloride from the molecular ion.

-

Cleavage of the dioxolane ring: Fragmentation of the acetal ring structure.

Caption: Expected fragmentation pathways in mass spectrometry.

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |

| C-H (alkyl) | 2850-2960 | Stretching |

| C-O (acetal) | 1050-1150 | Stretching |

| C-Cl | 600-800 | Stretching |

Table 4: Expected IR Absorption Bands for 2-(4-Chlorobutyl)-1,3-dioxolane.

Experimental Workflow for Structure Elucidation

A logical workflow is essential for the unambiguous structure determination of 2-(4-Chlorobutyl)-1,3-dioxolane.

Caption: Workflow for the spectroscopic characterization of the target molecule.

Conclusion

The structure of 2-(4-Chlorobutyl)-1,3-dioxolane can be reliably synthesized and elucidated using standard and well-established analytical techniques. This guide provides the necessary theoretical and practical framework for researchers and professionals to confidently prepare and characterize this important chemical intermediate. The combination of NMR, MS, and IR spectroscopy offers a comprehensive and unambiguous confirmation of its molecular structure, ensuring its suitability for further applications in organic synthesis and drug development.

References

A Technical Guide to 2-(4-Chlorobutyl)-1,3-dioxolane: A Versatile Building Block in Synthetic Chemistry

Introduction: 2-(4-Chlorobutyl)-1,3-dioxolane is a valuable bifunctional molecule employed as a starting material in various organic syntheses. Its structure incorporates two key reactive features: a terminal alkyl chloride and a cyclic acetal (dioxolane). The dioxolane serves as a protecting group for an aldehyde, preventing its reaction under neutral or basic conditions while allowing for selective reactions at the chloro-substituted carbon. The alkyl chloride moiety is susceptible to nucleophilic substitution, making it an ideal electrophile for introducing a five-carbon chain with a latent aldehyde functionality. This guide provides an in-depth overview of its properties, synthetic applications, and detailed experimental protocols for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties and Specifications

The physical and chemical properties of 2-(4-Chlorobutyl)-1,3-dioxolane are summarized below. This data is essential for planning experimental setups, including reaction conditions and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃ClO₂ | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| CAS Number | 118336-86-0 | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 56-58 °C at 0.1 mmHg | [1] |

| Density | 1.109 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.457 | [1] |

| Purity (GC) | ≥97.0% | [1] |

| Synonym | 5-Chloro-n-valeraldehyde ethylene acetal | [1] |

Core Reactivity and Synthetic Utility

The primary utility of 2-(4-chlorobutyl)-1,3-dioxolane stems from its ability to act as a five-carbon electrophilic building block. The terminal chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

The dioxolane group is stable under basic and neutral conditions, effectively protecting the aldehyde functionality. This latent aldehyde can be revealed later in a synthetic sequence through acid-catalyzed hydrolysis, providing a versatile handle for further transformations such as reductive amination, Wittig reactions, or oxidations.

References

An In-depth Technical Guide to 2-(4-Chlorobutyl)-1,3-dioxolane as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-chlorobutyl)-1,3-dioxolane, a specialized protecting group for carbonyl functionalities. This document details its chemical and physical properties, provides experimental protocols for its application and removal, and discusses its stability and utility in organic synthesis.

Introduction

In the realm of multi-step organic synthesis, the selective transformation of functional groups is paramount. Carbonyl groups, present in aldehydes and ketones, are highly reactive and often require temporary protection to prevent undesired reactions. The formation of a cyclic acetal, specifically a 1,3-dioxolane, is a robust and widely employed strategy for carbonyl protection.[1] 2-(4-Chlorobutyl)-1,3-dioxolane serves as a unique protecting group, incorporating a reactive chlorobutyl handle that can be utilized for subsequent synthetic transformations. This guide will explore the practical applications and technical details of using this versatile protecting group.

Physicochemical Properties

2-(4-Chlorobutyl)-1,3-dioxolane, also known as 5-chloro-n-valeraldehyde ethylene acetal, is a liquid at room temperature.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃ClO₂ | [3] |

| Molecular Weight | 164.63 g/mol | [3] |

| CAS Number | 118336-86-0 | [3] |

| Appearance | Liquid | [3] |

| Boiling Point | 56-58 °C at 0.1 mmHg | [3] |

| Density | 1.109 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.457 | [3] |

| Synonyms | 5-Chloro-n-valeraldehyde ethylene acetal | [3] |

Synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane

The synthesis of 2-(4-chlorobutyl)-1,3-dioxolane is typically achieved through the acid-catalyzed acetalization of 5-chloropentanal with ethylene glycol.

Synthesis of the Precursor: 5-Chloropentanal

A common route to 5-chloropentanal involves the reduction of a corresponding carboxylic acid derivative, such as a methyl ester.

Experimental Protocol: Synthesis of 5-Chloropentanal

-

Materials:

-

Methyl 5-chlorovalerate

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene)

-

Toluene, anhydrous

-

Hydrochloric acid (e.g., 6 N)

-

Anhydrous sodium sulfate

-

Argon or Nitrogen for inert atmosphere

-

-

Procedure:

-

Dissolve methyl 5-chlorovalerate in anhydrous toluene under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a slight excess (e.g., 1.1-1.3 equivalents) of DIBAL-H solution dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction by the slow, dropwise addition of hydrochloric acid.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chloropentanal. The crude product can often be used directly in the next step.

-

Acetalization to form 2-(4-Chlorobutyl)-1,3-dioxolane

The protection of the aldehyde is achieved by reacting it with ethylene glycol in the presence of an acid catalyst, with concurrent removal of water.[4][5]

Experimental Protocol: Synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane

-

Materials:

-

5-Chloropentanal

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst (e.g., pyridinium p-toluenesulfonate)

-

Toluene or benzene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add a solution of 5-chloropentanal in toluene.

-

Add a slight excess (e.g., 1.1-1.5 equivalents) of ethylene glycol and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 2-6 hours).

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford pure 2-(4-chlorobutyl)-1,3-dioxolane.

-

Deprotection of 2-(4-Chlorobutyl)-1,3-dioxolane

The removal of the dioxolane protecting group is typically accomplished by acid-catalyzed hydrolysis, regenerating the parent aldehyde.[4][6]

Experimental Protocol: Deprotection to 5-Chloropentanal

-

Materials:

-

2-(4-Chlorobutyl)-1,3-dioxolane

-

Acetone (or THF) and water

-

Hydrochloric acid (e.g., 1-3 N) or other acid catalyst (e.g., acetic acid)

-

Sodium bicarbonate

-

Ethyl acetate or diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-(4-chlorobutyl)-1,3-dioxolane in a mixture of acetone and water.

-

Add a catalytic amount of hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating may be applied to accelerate the reaction if necessary.

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the deprotected 5-chloropentanal.

-

Stability and Reactivity

1,3-Dioxolanes are generally stable to a wide range of reaction conditions, which makes them excellent protecting groups.[4]

| Condition | Stability |

| Strongly Basic Conditions | Stable |

| Nucleophilic Reagents (e.g., Grignard, Organolithiums) | Stable |

| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |

| Oxidizing Agents (non-acidic) | Generally Stable |

| Strongly Acidic Conditions (aqueous) | Labile (Deprotects) |

| Lewis Acids | Can promote cleavage |

The presence of the chlorobutyl chain in 2-(4-chlorobutyl)-1,3-dioxolane offers a reactive site for further functionalization. The terminal chloride can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups while the carbonyl is protected.

Applications in Synthesis

The primary application of 2-(4-chlorobutyl)-1,3-dioxolane is in the synthesis of complex molecules where a latent aldehyde functionality is required, and a handle for further elaboration is needed. A notable example is its use in the synthesis of C-chlorobutylpyrogallol[7]arene.[3][4]

Visualizations

Caption: Acid-catalyzed protection of 5-chloropentanal.

Caption: Acid-catalyzed deprotection of the dioxolane.

Caption: General workflow for using 2-(4-chlorobutyl)-1,3-dioxolane.

References

- 1. scielo.br [scielo.br]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-(4-Chlorobutyl)-1,3-dioxolane = 97.0 GC 118336-86-0 [sigmaaldrich.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity Profile of 2-(4-Chlorobutyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 2-(4-chlorobutyl)-1,3-dioxolane. This bifunctional molecule incorporates a reactive primary alkyl chloride and a stable cyclic acetal (dioxolane), making it a valuable intermediate in organic synthesis. The dioxolane moiety serves as a protected form of an aldehyde, which can be deprotected under acidic conditions. The primary chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This guide details the compound's physical and spectroscopic properties, explores its key reactions, provides illustrative experimental protocols, and discusses its role in the synthesis of pharmacologically relevant molecules.

Physicochemical and Spectroscopic Properties

2-(4-Chlorobutyl)-1,3-dioxolane is a liquid at room temperature. Its key physical and spectroscopic properties are summarized below.

Table 1: Physicochemical Properties of 2-(4-Chlorobutyl)-1,3-dioxolane

| Property | Value | Reference |

| CAS Number | 118336-86-0 | |

| Molecular Formula | C₇H₁₃ClO₂ | |

| Molecular Weight | 164.63 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 56-58 °C at 0.1 mmHg | |

| Density | 1.109 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.457 |

Table 2: Spectroscopic Data for 2-(4-Chlorobutyl)-1,3-dioxolane

| Spectrum | Key Features | Reference |

| ¹H NMR | δ (ppm) in CD₃CN: 4.27 (t, 1H), 3.64 (t, 2H), 2.30 (m, 2H), 1.86 (m, 2H), 1.41 (m, 2H) | [1] |

| ¹³C NMR | δ (ppm) in CD₃CN: 114.4, 46.0, 35.0, 33.4, 33.2, 32.8, 26.0 | [1] |

| IR (Infrared) | Expected peaks (cm⁻¹): ~2950-2850 (C-H stretch), ~1150-1050 (C-O stretch of acetal), ~750-650 (C-Cl stretch) | Inferred from structure |

| Mass Spec (MS) | Expected fragments (m/z): [M]+ at 164/166 (isotope pattern for Cl), loss of C₂H₄O from dioxolane ring, loss of Cl, fragmentation of butyl chain | Inferred from structure |

Core Reactivity Profile

The reactivity of 2-(4-chlorobutyl)-1,3-dioxolane is governed by its two primary functional groups: the 1,3-dioxolane ring and the primary alkyl chloride .

Reactions of the 1,3-Dioxolane Ring

The 1,3-dioxolane is a cyclic acetal, which primarily functions as a protecting group for an aldehyde.

-

Stability : It is stable to bases, nucleophiles, and many oxidizing and reducing agents.

-

Acid-Catalyzed Hydrolysis : The primary reaction of the dioxolane is hydrolysis under acidic conditions to regenerate the parent aldehyde (5-chloropentanal) and ethylene glycol. This reaction is typically reversible. The stability of a related dioxolane was found to be questionable at pH 7 and hydrolysis occurred over hours at pH 3, while it was stable at pH 9[2].

References

2-(4-Chlorobutyl)-1,3-dioxolane safety and handling

An In-depth Technical Guide to the Safe Handling of 2-(4-Chlorobutyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(4-Chlorobutyl)-1,3-dioxolane (CAS No. 118336-86-0), a chemical intermediate used in various synthetic applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of 2-(4-Chlorobutyl)-1,3-dioxolane is presented below. This data is essential for a comprehensive risk assessment prior to handling the substance.

Table 1: Physicochemical Properties of 2-(4-Chlorobutyl)-1,3-dioxolane

| Property | Value | Reference |

| CAS Number | 118336-86-0 | [1][2][3] |

| Molecular Formula | C₇H₁₃ClO₂ | [1][2][3] |

| Molecular Weight | 164.63 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 56-58 °C @ 0.1 mmHg93-94 °C @ 12 mmHg | [1][2][3] |

| Density | 1.109 g/mL at 20 °C | [1][2][3] |

| Refractive Index | n20/D 1.457 | [1][2] |

| Flash Point | 85.0 °C (185.0 °F) - closed cup | [1][2] |

| Storage Temperature | 2-8°C under inert gas | [3] |

Table 2: Hazard Identification and Classification

| Hazard Classification | Details | Reference |

| GHS Pictogram | GHS06 (Skull and crossbones) | [1][2] |

| Signal Word | Danger | [1][2][3] |

| Hazard Statements | H301: Toxic if swallowed | [1][2][3] |

| Precautionary Statements | P264, P270, P301 + P310, P405, P501 | [1][2] |

| Hazard Class | Acute Toxicity, Oral (Category 3) | [1][2] |

| Storage Class Code | 6.1C: Combustible, acute toxic Cat. 3 | [1][2] |

Experimental Protocols: Safe Handling and Use

The following protocols are designed to minimize risk during the handling and use of 2-(4-Chlorobutyl)-1,3-dioxolane in a laboratory setting. These are general guidelines and should be adapted to specific experimental conditions in consultation with a qualified safety professional.

General Laboratory Workflow

This workflow outlines the essential steps for safely handling 2-(4-Chlorobutyl)-1,3-dioxolane from receipt to disposal.

Caption: A typical workflow for handling 2-(4-Chlorobutyl)-1,3-dioxolane.

Detailed Methodologies

-

Engineering Controls : All work with 2-(4-Chlorobutyl)-1,3-dioxolane must be conducted in a properly functioning chemical fume hood. Use explosion-proof electrical, ventilating, and lighting equipment.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]

-

Personal Protective Equipment (PPE) :

-

Eye and Face Protection : Wear chemical safety goggles and a face shield.[1][2][5]

-

Hand Protection : Chemical-resistant gloves such as neoprene, butyl rubber, or Viton are recommended. Inspect gloves for integrity before each use.[6]

-

Skin and Body Protection : Wear a flame-retardant laboratory coat.

-

Respiratory Protection : If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[2]

-

-

Handling Procedures :

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[3] Store in a locked cabinet or other secure area.[3]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving 2-(4-Chlorobutyl)-1,3-dioxolane.

Emergency Response Workflow

Caption: Workflow for responding to spills or personnel exposure.

First Aid Measures

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[5]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion : Toxic if swallowed. Immediately call a poison control center or doctor. Do not induce vomiting.[3][6]

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards : The substance is combustible. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][8] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas. Containers may explode when heated.[8]

-

Protective Equipment : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][6]

Accidental Release Measures

-

Personal Precautions : Evacuate unnecessary personnel from the area. Do not breathe vapors and avoid contact with the substance. Ensure adequate ventilation and eliminate all ignition sources.

-

Environmental Precautions : Prevent the material from entering drains or waterways.

-

Containment and Cleanup : Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[4][7] Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal as hazardous waste.[4][7]

Stability and Reactivity

-

Reactivity : May form explosive peroxides upon exposure to air.[8][9]

-

Chemical Stability : Stable under recommended storage conditions.

-

Conditions to Avoid : Heat, flames, sparks, and other ignition sources.[9] Exposure to moist air or water.[4]

-

Incompatible Materials : Strong oxidizing agents and strong acids.[4][8]

-

Hazardous Decomposition Products : Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.

References

- 1. 2-(4-Chlorobutyl)-1,3-dioxolane = 97.0 GC 118336-86-0 [sigmaaldrich.com]

- 2. 2-(4-氯丁基)-1,3-二氧戊环 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(4-CHLOROBUTYL)-1,3-DIOXOLANE | 118336-86-0 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. media.hiscoinc.com [media.hiscoinc.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. nj.gov [nj.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

In-Depth Technical Guide: 2-(4-Chlorobutyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 2-(4-Chlorobutyl)-1,3-dioxolane, a key chemical intermediate. The document focuses on its physical and chemical properties, with a particular emphasis on solubility characteristics. It also includes a detailed experimental protocol for its analysis and a visualization of its application in chemical synthesis.

Core Compound Information

2-(4-Chlorobutyl)-1,3-dioxolane is a heterocyclic compound with the chemical formula C₇H₁₃ClO₂. It is also known by its synonym, 5-Chloro-n-valeraldehyde ethylene acetal. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-(4-Chlorobutyl)-1,3-dioxolane is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 118336-86-0 | [1] |

| Molecular Weight | 164.63 g/mol | |

| Form | Liquid | |

| Boiling Point | 56-58 °C at 0.1 mmHg | |

| Density | 1.109 g/mL at 20 °C | |

| Refractive Index | n20/D 1.457 | |

| Assay | ≥97.0% (GC) |

Solubility Profile

Haloalkanes are generally characterized by low solubility in water.[2][3][4][5][6] This is attributed to their inability to form strong hydrogen bonds with water molecules, making the dissolution process energetically unfavorable.[2][3][6] Conversely, haloalkanes tend to be soluble in organic solvents of similar polarity, such as ethers and benzene.[2][4][5] The parent compound, 1,3-dioxolane, is miscible with water and soluble in alcohol, ether, and benzene.

Given the presence of the polar 1,3-dioxolane ring and the nonpolar chlorobutyl chain, 2-(4-Chlorobutyl)-1,3-dioxolane is expected to exhibit moderate polarity. Therefore, it is anticipated to be sparingly soluble in water but should readily dissolve in a range of common organic solvents.

A qualitative summary of the expected solubility is provided below:

| Solvent | Expected Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Toluene | Soluble |

| Hexane | Moderately soluble |

Experimental Protocols

General Protocol for Solubility Determination

While a specific protocol for 2-(4-Chlorobutyl)-1,3-dioxolane is not available, the following general gravimetric method can be employed to quantitatively determine its solubility in various solvents.

Objective: To determine the solubility of 2-(4-Chlorobutyl)-1,3-dioxolane in a given solvent at a specific temperature.

Materials:

-

2-(4-Chlorobutyl)-1,3-dioxolane

-

Selected solvent (e.g., water, ethanol, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Centrifuge

-

Micropipettes

-

Oven

Procedure:

-

Prepare saturated solutions by adding an excess amount of 2-(4-Chlorobutyl)-1,3-dioxolane to a known volume of the selected solvent in a series of vials.

-

Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let any undissolved solute settle.

-

If necessary, centrifuge the vials at a constant temperature to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe or micropipette.

-

Transfer the aliquot to a pre-weighed vial.

-

Determine the weight of the transferred solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of 2-(4-Chlorobutyl)-1,3-dioxolane until a constant weight of the residue is achieved.

-

Weigh the vial containing the dry solute.

-

Calculate the solubility in g/100 mL or other desired units.

General Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis and purity assessment of 2-(4-Chlorobutyl)-1,3-dioxolane.

Objective: To identify and quantify 2-(4-Chlorobutyl)-1,3-dioxolane and any potential impurities.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of moderately polar compounds (e.g., DB-5ms or equivalent)

Reagents:

-

High-purity carrier gas (e.g., Helium)

-

Solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)

-

2-(4-Chlorobutyl)-1,3-dioxolane standard

Procedure:

-

Sample Preparation: Prepare a dilute solution of 2-(4-Chlorobutyl)-1,3-dioxolane in the chosen solvent (e.g., 1 mg/mL).

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

-

Carrier Gas Flow: 1 mL/min (constant flow).

-

Injection Volume: 1 µL (split or splitless mode can be optimized).

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Analysis: Inject the prepared sample into the GC-MS system. The retention time of the peak corresponding to 2-(4-Chlorobutyl)-1,3-dioxolane can be used for identification by comparison with a standard. The mass spectrum will show a characteristic fragmentation pattern that can confirm the identity of the compound. The peak area can be used for quantitative analysis.

Application in Synthesis

2-(4-Chlorobutyl)-1,3-dioxolane is a known precursor in the synthesis of C-chlorobutylpyrogallol[2]arene.[7][8] This reaction highlights the utility of the compound in constructing complex macrocyclic structures.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of C-chlorobutylpyrogallol[2]arene, a process that involves the reaction of pyrogallol with 2-(4-Chlorobutyl)-1,3-dioxolane.

Caption: Synthetic pathway for C-chlorobutylpyrogallol[2]arene.

This guide provides a foundational understanding of 2-(4-Chlorobutyl)-1,3-dioxolane for professionals in research and development. Further experimental investigation is recommended to establish precise quantitative solubility data in a broader range of solvents and conditions.

References

- 1. 2-(4-氯丁基)-1,3-二氧戊环 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. Why is solubility of haloalkanes in water is very how although they a - askIITians [askiitians.com]

- 4. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 5. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 2-(4-CHLOROBUTYL)-1,3-DIOXOLANE | 118336-86-0 [amp.chemicalbook.com]

- 8. 2-(4-氯丁基)-1,3-二氧戊环 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

Commercial Suppliers and Technical Guide for 2-(4-Chlorobutyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of 2-(4-Chlorobutyl)-1,3-dioxolane. This versatile building block is notably used in the synthesis of functionalized macrocycles, such as C-chlorobutylpyrogallol[1]arene, which are of significant interest in drug delivery and molecular encapsulation.

Commercial Availability

A number of chemical suppliers offer 2-(4-Chlorobutyl)-1,3-dioxolane, with varying purity grades, quantities, and pricing. The following tables summarize the currently available commercial options and the key technical specifications provided by suppliers.

Table 1: Commercial Suppliers of 2-(4-Chlorobutyl)-1,3-dioxolane

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 24045 | ≥97.0% (GC) | 5 mL |

| ChemicalBook | CB4323734 | Not specified | Inquire |

| SynQuest Laboratories | 2H08-5-00 | 95% | 10 g, 25 g |

| Apollo Scientific | OR955197 | 95% | 25 g |

| Shanghai Jichun Industrial Co., Ltd. | --- | Not specified | Inquire |

Table 2: Physicochemical Properties of 2-(4-Chlorobutyl)-1,3-dioxolane [2]

| Property | Value |

| CAS Number | 118336-86-0 |

| Molecular Formula | C₇H₁₃ClO₂ |

| Molecular Weight | 164.63 g/mol |

| Appearance | Liquid |

| Boiling Point | 56-58 °C at 0.1 mmHg |

| Density | 1.109 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.457 |

| Flash Point | 85.0 °C (closed cup) |

| SMILES | ClCCCCC1OCCO1 |

| InChI Key | GFTDGDAKGDUYGO-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of C-chlorobutylpyrogallol[1]arene using 2-(4-Chlorobutyl)-1,3-dioxolane

The following is a representative experimental protocol for the synthesis of C-chlorobutylpyrogallol[1]arene, based on procedures for similar pyrogallol[1]arene syntheses. 2-(4-Chlorobutyl)-1,3-dioxolane serves as the aldehyde precursor after in-situ deprotection.

Materials:

-

Pyrogallol

-

2-(4-Chlorobutyl)-1,3-dioxolane

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Water

Procedure:

-

In a round-bottom flask, dissolve pyrogallol in ethanol.

-

Add 2-(4-Chlorobutyl)-1,3-dioxolane to the solution. The dioxolane acts as a protected form of 5-chloropentanal.

-

Add concentrated hydrochloric acid to the mixture to catalyze both the deprotection of the dioxolane to the corresponding aldehyde and the subsequent condensation with pyrogallol.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product.

-

Filter the precipitate and wash with water to remove any remaining acid and other water-soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Quality Control: GC-MS Analysis of 2-(4-Chlorobutyl)-1,3-dioxolane

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity and identity of volatile and semi-volatile organic compounds like 2-(4-Chlorobutyl)-1,3-dioxolane.

Instrumentation and Conditions (Representative):

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

-

Carrier Gas: Helium

-

Injection Mode: Split/splitless

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute

-

Ramp to 150 °C at 20 °C/min

-

Ramp to 270 °C at 30 °C/min, hold for 0.5 minutes

-

-

MS Detection: Electron Ionization (EI) in scan mode (e.g., 40-300 amu) for identification and Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

-

Prepare a stock solution of 2-(4-Chlorobutyl)-1,3-dioxolane in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Create a series of dilutions to establish a calibration curve for quantitative analysis.

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

Data Analysis:

-

The retention time of the major peak should be consistent with that of a reference standard.

-

The mass spectrum of the major peak should correspond to the expected fragmentation pattern of 2-(4-Chlorobutyl)-1,3-dioxolane.

-

Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Development

The dioxolane moiety is a recognized pharmacophore and is present in various biologically active compounds. Its role can range from acting as a key structural component of a pharmacologically active molecule to serving as a protecting group for aldehydes and ketones during complex organic syntheses.

2-(4-Chlorobutyl)-1,3-dioxolane is a precursor for functionalizing pyrogallol[1]arenes. These functionalized macrocycles are being extensively investigated in drug delivery systems. The chlorobutyl arm allows for further chemical modification, enabling the attachment of targeting ligands or other functionalities. The pyrogallol[1]arene cavity can encapsulate drug molecules, potentially improving their solubility, stability, and pharmacokinetic profile.[1][3]

Visualizing the Workflow in Drug Development

The following diagrams illustrate the procurement and quality control workflow for 2-(4-Chlorobutyl)-1,3-dioxolane and its subsequent application in the synthesis of a functionalized pyrogallol[1]arene for potential use in a drug delivery system.

Caption: Procurement and Quality Control Workflow.

Caption: Drug Development Application Workflow.

References

An In-Depth Technical Guide to 2-(4-Chlorobutyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorobutyl)-1,3-dioxolane is a heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a protected aldehyde in the form of a dioxolane ring and a reactive chlorobutyl chain, makes it a valuable building block for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in synthetic chemistry and potential relevance to drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 2-(4-Chlorobutyl)-1,3-dioxolane is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃ClO₂ | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| CAS Number | 118336-86-0 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 56-58 °C at 0.1 mmHg | [2] |

| Density | 1.109 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.457 | [2] |

| Assay | ≥97.0% (GC) | [2] |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for 2-(4-Chlorobutyl)-1,3-dioxolane, which are crucial for its identification and structural elucidation.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.85 | t | -O-CH-O- |

| ~3.95 | m | -O-CH₂-CH₂-O- |

| ~3.55 | t | -CH₂-Cl |

| ~1.80 | m | -CH₂-CH₂-Cl |

| ~1.65 | m | -CH-CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~104 | -O-CH-O- |

| ~65 | -O-CH₂-CH₂-O- |

| ~45 | -CH₂-Cl |

| ~32 | -CH₂-CH₂-Cl |

| ~28 | -CH-CH₂-CH₂- |

| ~23 | -CH-CH₂- |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 2950-2850 | C-H stretch (alkane) |

| 1150-1050 | C-O stretch (acetal) |

| 750-650 | C-Cl stretch |

MS (Mass Spectrometry) Data (Predicted)

| m/z (mass-to-charge ratio) | Assignment |

| 164/166 (M+) | Molecular ion peak (presence of ³⁵Cl/³⁷Cl) |

| 129 | [M - Cl]⁺ |

| 73 | [C₄H₇O₂]⁺ (dioxolane fragment) |

Synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane

The primary synthetic route to 2-(4-Chlorobutyl)-1,3-dioxolane is the acid-catalyzed acetalization of 5-chloropentanal with ethylene glycol.[3] This reaction is a standard method for the protection of aldehydes.

Experimental Protocol: Acetalization of 5-Chloropentanal

Materials:

-

5-Chloropentanal

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 equivalents)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-chloropentanal, toluene, and ethylene glycol.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

The crude product can be purified by vacuum distillation to yield pure 2-(4-Chlorobutyl)-1,3-dioxolane.

References

Methodological & Application

Synthesis of C-chlorobutylpyrogallolarene: Application Notes and Protocols for Researchers

Synthesis of C-chlorobutylpyrogallol[1]arene: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of C-chlorobutylpyrogallol[1]arene, a functionalized macrocycle with potential applications in supramolecular chemistry and drug delivery. The synthesis involves a two-step process commencing with the acid-catalyzed deprotection of 2-(4-chlorobutyl)-1,3-dioxolane to yield 5-chloropentanal, followed by an acid-catalyzed condensation with pyrogallol.

Introduction

Pyrogallol[1]arenes are macrocyclic compounds formed by the condensation of pyrogallol with an aldehyde.[2] These molecules are a subclass of calixarenes and are of significant interest due to their ability to form host-guest complexes and self-assemble into larger supramolecular structures.[2] The functionalization of the lower rim of the pyrogallol[1]arene scaffold by using substituted aldehydes allows for the tuning of their physical, chemical, and biological properties. The C-chlorobutyl moiety introduces a reactive handle that can be used for further post-synthetic modifications, making C-chlorobutylpyrogallol[1]arene a versatile building block in the development of novel therapeutic agents and delivery systems.

This application note details the synthesis of C-chlorobutylpyrogallol[1]arene using 2-(4-chlorobutyl)-1,3-dioxolane as a key starting material.[3][4][5] The ethylene acetal acts as a protecting group for the aldehyde functionality, which is deprotected in situ or in a prior step to generate 5-chloropentanal for the subsequent condensation with pyrogallol.

Materials and Methods

Materials

-

Pyrogallol

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Acetonitrile

-

Deionized Water

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Filtration apparatus

Characterization

The synthesized C-chlorobutylpyrogallol[1]arene was characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The following data has been reported for the final product.

Table 1: NMR Spectroscopic Data for C-chlorobutylpyrogallol[1]arene

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Description |

| ¹H | CD₃CN | 6.89 | (s, 1H, Ar-H) |

| 4.27 | (t, 1H, CH, J = 5 Hz) | ||

| 3.64 | (t, 2H, CH₂-Cl, J = 5 Hz) | ||

| 2.30 | (m, 2H, CH₂) | ||

| 1.86 | (m, 2H, CH₂) | ||

| 1.41 | (m, 2H, CH₂) | ||

| ¹³C | CD₃CN | 139.9 | Ar-C |

| 133.5 | Ar-C | ||

| 125.6 | Ar-C | ||

| 114.4 | Ar-C-OH | ||

| 46.0 | CH₂-Cl | ||

| 35.0 | CH | ||

| 33.4 | CH₂ | ||

| 33.2 | CH₂ | ||

| 32.8 | CH₂ | ||

| 26.0 | CH₂ |

Experimental Protocols

The synthesis of C-chlorobutylpyrogallol[1]arene is a two-step process that can be performed sequentially in one pot.

Step 1: Acid-Catalyzed Deprotection of 2-(4-Chlorobutyl)-1,3-dioxolane

This step involves the hydrolysis of the cyclic acetal to generate the corresponding aldehyde, 5-chloropentanal. This protocol is a general procedure for acid-catalyzed deprotection of dioxolanes.

-

To a solution of 2-(4-chlorobutyl)-1,3-dioxolane in a suitable organic solvent (e.g., ethanol), add a catalytic amount of a strong acid such as concentrated hydrochloric acid.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the hydrolysis.

-

The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the resulting solution containing 5-chloropentanal can be used directly in the next step.

Step 2: Synthesis of C-chlorobutylpyrogallol[1]arene via Condensation

This protocol outlines the acid-catalyzed condensation of the in situ generated 5-chloropentanal with pyrogallol.

-

In a round-bottom flask, dissolve pyrogallol in ethanol.

-

To this solution, add the solution of 5-chloropentanal (from Step 1). A typical molar ratio of pyrogallol to aldehyde is 1:1.

-

Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) with constant stirring for several hours (e.g., 8-12 hours).[1]

-

A precipitate will form as the reaction progresses.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the crude product by vacuum filtration and wash with a 1:1 mixture of water and ethanol to remove unreacted starting materials and the acid catalyst.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent such as acetonitrile. It has been noted that the crude C-chlorobutylpyrogallol[1]arene may co-crystallize with ethylene glycol, a byproduct of the deprotection step.

Table 2: Representative Reaction Parameters for Pyrogallol[1]arene Synthesis

| Parameter | Value/Condition |

| Pyrogallol:Aldehyde Molar Ratio | 1:1 |

| Catalyst | Concentrated Hydrochloric Acid |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (80-90 °C) |

| Reaction Time | 8-12 hours |

| Purification Method | Recrystallization from Acetonitrile |

Visualizing the Synthesis and Workflow

To aid in the understanding of the synthetic process, the following diagrams illustrate the reaction pathway and the experimental workflow.

Caption: Reaction scheme for the synthesis of C-chlorobutylpyrogallol[1]arene.

Caption: Experimental workflow for the synthesis of C-chlorobutylpyrogallol[1]arene.

Safety Precautions

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

The synthesis should be carried out in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is corrosive and should be handled with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

By following these detailed protocols, researchers can successfully synthesize and purify C-chlorobutylpyrogallol[1]arene for further investigation and application in various fields of chemical and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Mechanically induced pyrogallol[4]arene hexamer assembly in the solid state extends the scope of molecular encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(4-Chlorobutyl)-1,3-dioxolane in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorobutyl)-1,3-dioxolane, also known as 5-chloro-n-valeraldehyde ethylene acetal, is a valuable bifunctional molecule for organic synthesis. The presence of a chloroalkane allows for the formation of a Grignard reagent, while the 1,3-dioxolane moiety serves as a protecting group for an aldehyde functional group. This acetal protection is robust under the basic conditions of Grignard reagent formation and reaction, preventing self-condensation or unwanted reactions. The resulting Grignard reagent, 4-(1,3-dioxolan-2-yl)butylmagnesium chloride, acts as a nucleophilic five-carbon synthon, which can be used to introduce a protected aldehyde functionality into a target molecule. Subsequent deprotection of the acetal under acidic conditions reveals the aldehyde, which can then undergo further transformations. This application note provides detailed protocols for the formation of the Grignard reagent from 2-(4-chlorobutyl)-1,3-dioxolane and its subsequent reaction with a carbonyl compound to form a new carbon-carbon bond.

Reaction Principle

The overall process involves two key stages:

-

Formation of the Grignard Reagent: 2-(4-chlorobutyl)-1,3-dioxolane reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding organomagnesium halide. The magnesium inserts into the carbon-chlorine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic.[1]

-

Nucleophilic Addition to an Electrophile: The prepared Grignard reagent is then reacted with an electrophile, such as an aldehyde or a ketone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond.[2] An acidic workup is then performed to protonate the resulting alkoxide and to hydrolyze the acetal, yielding a hydroxyaldehyde.

Experimental Protocols

Protocol 1: Preparation of 4-(1,3-Dioxolan-2-yl)butylmagnesium chloride

This protocol describes the formation of the Grignard reagent from 2-(4-chlorobutyl)-1,3-dioxolane.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an activator)

-

2-(4-Chlorobutyl)-1,3-dioxolane

-

Anhydrous tetrahydrofuran (THF)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface.[1] Allow the flask to cool to room temperature under the inert atmosphere.

-

Initiation of Reaction: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 2-(4-chlorobutyl)-1,3-dioxolane (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the chloride solution to the magnesium suspension.

-

Grignard Formation: The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color, bubble formation at the magnesium surface, and the appearance of a cloudy gray solution. Once the reaction has started, add the remaining 2-(4-chlorobutyl)-1,3-dioxolane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray-black solution is the Grignard reagent, 4-(1,3-dioxolan-2-yl)butylmagnesium chloride, which should be used directly in the next step.

Protocol 2: Reaction with Cyclohexanone and Deprotection

This protocol details the reaction of the prepared Grignard reagent with cyclohexanone as a representative electrophile.

Materials:

-

Solution of 4-(1,3-dioxolan-2-yl)butylmagnesium chloride in THF (from Protocol 1)

-

Cyclohexanone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Aqueous hydrochloric acid (e.g., 3 M HCl)

-

Diethyl ether

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction with Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of cyclohexanone (0.9 equivalents) in anhydrous THF and add it dropwise to the stirred Grignard solution.

-

Reaction Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Then, cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Deprotection: To the combined organic layers, add 3 M hydrochloric acid and stir vigorously for 1-2 hours at room temperature to hydrolyze the acetal. Monitor the deprotection by TLC.

-

Workup and Isolation: Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(5-oxopentyl)cyclohexan-1-ol.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for the reaction of 4-(1,3-dioxolan-2-yl)butylmagnesium chloride with various electrophiles. Yields are based on typical Grignard reactions and may vary depending on specific reaction conditions.

| Electrophile | Grignard Reagent (equiv.) | Product | Yield (%) |

| Cyclohexanone | 1.1 | 1-(5-oxopentyl)cyclohexan-1-ol | 80-90 |

| Benzaldehyde | 1.1 | 6-hydroxy-6-phenylhexanal | 75-85 |

| Acetone | 1.1 | 6-hydroxy-6-methylheptan-5-one | 70-80 |

| Ethyl benzoate | 2.2 | 1,1-diphenyl-1,6-dihydroxyhexane | 65-75 |

Visualizations

Diagram 1: General Workflow for the Grignard Reaction

Caption: Workflow for the synthesis of a hydroxy-aldehyde.

Diagram 2: Reaction Signaling Pathway

Caption: Pathway from starting material to final product.

References

Application Notes and Protocols: 2-(4-Chlorobutyl)-1,3-dioxolane as a Bifunctional Protecting Group for Carbonyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount for achieving target molecules with high yield and selectivity. Carbonyl groups, being highly susceptible to nucleophilic attack, often require temporary masking to allow for chemical transformations elsewhere in the molecule. The 1,3-dioxolane moiety is a robust and widely utilized protecting group for aldehydes and ketones, offering stability across a broad range of reaction conditions, particularly basic and nucleophilic environments.

This document provides detailed application notes and protocols for the use of 2-(4-Chlorobutyl)-1,3-dioxolane , a unique bifunctional reagent that not only protects a carbonyl group but also introduces a reactive alkyl chloride handle. This dual functionality opens avenues for sequential reactions, where the protected carbonyl remains inert during a primary transformation, and the chlorobutyl chain is subsequently employed for further molecular elaboration.

Principle of Operation